N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylbenzene-1-sulfonamide
Description
N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a central sulfonamide group (-SO₂NH-) linked to a 2-methylbenzene ring. The nitrogen atom of the sulfonamide is substituted with two distinct moieties:
- A 2-methoxyphenyl group (ortho-methoxy-substituted benzene).
- A [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group, comprising a methyl-substituted oxazole ring fused to a para-methoxyphenyl group.
The compound’s structural complexity arises from the interplay of methoxy groups, aromatic systems, and heterocyclic oxazole, which influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-18-9-5-8-12-25(18)34(29,30)28(23-10-6-7-11-24(23)32-4)17-22-19(2)33-26(27-22)20-13-15-21(31-3)16-14-20/h5-16H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCVEQLANAXJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N(CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Attachment of the methoxyphenyl groups: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, making it useful in developing new materials or pharmaceuticals .
2. Biology
- Enzyme Inhibition : Research indicates that N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylbenzene-1-sulfonamide may act as an enzyme inhibitor or receptor modulator, which is critical in drug design and development .
- Anticancer Potential : Similar sulfonamide derivatives have shown promising anticancer activity in vitro against various human tumor cell lines. The compound's structure suggests it may exhibit similar properties, warranting further investigation into its efficacy against cancer cells .
3. Medicine
- Therapeutic Applications : The unique chemical properties of this compound make it a candidate for therapeutic applications in treating diseases such as infections and inflammatory conditions. Its sulfonamide group is known for its antimicrobial properties .
- Drug Development : Given its biological activity, this compound may be explored in drug development processes aimed at creating new medications with enhanced efficacy and reduced side effects.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of related sulfonamide compounds against the NCI-60 cell line panel. The results indicated significant activity against multiple cancer types at low micromolar concentrations (GI50 levels between 1.9–3.0 μM). This finding suggests that this compound could be developed as an anticancer agent if similar activity is demonstrated .
Case Study 2: Enzyme Inhibition Studies
Research on sulfonamide derivatives has shown their ability to inhibit specific enzymes involved in disease pathways. For instance, compounds with similar structural motifs have been studied for their effects on enzymes linked to inflammation and cancer progression. This highlights the potential of this compound as a lead compound for further enzyme inhibition studies .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic and Heterocyclic Moieties
2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide ()
- Key Differences :
- Replaces the methylbenzene-sulfonamide group with an acetamide (-NHCOCH₂-) linkage.
- Incorporates a bromophenylsulfonyl group instead of a methoxyphenyl-oxazole moiety.
- The acetamide linker may alter hydrogen-bonding capacity compared to the bulkier oxazole-methyl group in the target compound.
N-(4-Methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide ()
- Key Differences :
- Positional isomerism: The sulfonamide nitrogen is attached to a 4-methoxyphenyl group (para-substituted) instead of a 2-methoxyphenyl (ortho-substituted).
- The oxazole ring’s phenyl substituent is 2-methoxyphenyl rather than 4-methoxyphenyl.
- Para-methoxy groups on aromatic systems enhance electron-donating effects, which may stabilize charge-transfer interactions in biological systems .
N-(4-Methoxyphenyl)benzenesulfonamide ()
- Key Differences :
- Simplified structure lacking the oxazole ring and additional methyl substituents.
Biological Activity
N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 478.57 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antibacterial and antitumor applications.
| Property | Value |
|---|---|
| Molecular Weight | 478.57 g/mol |
| Molecular Formula | C26H26N2O5S |
| LogP | 5.1666 |
| Polar Surface Area | 65.089 Ų |
| Hydrogen Bond Acceptors | 8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent sulfonamide linkage. Detailed procedures can be found in various synthetic organic chemistry literature.
Antibacterial Properties
Recent studies have highlighted the antibacterial activities of sulfonamide derivatives against various pathogens. For instance, compounds similar to this compound demonstrated significant efficacy against Gram-positive and Gram-negative bacteria.
In a comparative study, derivatives with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and 40 to 70 µM against Escherichia coli . These findings suggest that modifications in the phenyl rings can enhance antibacterial potency.
Antitumor Activity
Sulfonamides have also been investigated for their antitumor properties. The compound's structure may interact with specific cellular targets involved in tumor progression. Research indicates that certain sulfonamide derivatives exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several sulfonamide derivatives for their antibacterial activity against resistant strains of bacteria. The study found that compounds with oxazole moieties exhibited enhanced activity compared to traditional sulfonamides .
Case Study 2: Antitumor Mechanisms
Another investigation focused on the antitumor effects of related sulfonamides on human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
Q & A
Q. What are the key synthetic routes for synthesizing this sulfonamide derivative, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling sulfonyl chloride intermediates with amine-containing precursors. For example, analogous sulfonamide syntheses use 3,4-dichlorobenzenesulfonyl chloride reacting with amino-methoxyphenyl derivatives in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Intermediate characterization employs thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For oxazole ring formation, cyclization reactions using reagents like POCl₃ or dehydrating agents are common .
Q. Which spectroscopic techniques are essential for characterizing this compound’s functional groups?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (1150–1350 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR distinguishes aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and methyl substituents on the oxazole ring (δ ~2.5 ppm). ¹³C NMR confirms carbonyl and quaternary carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
Q. How does the presence of the 1,3-oxazole ring influence the compound’s reactivity?
- Methodological Answer : The oxazole ring’s electron-withdrawing nature affects nucleophilic substitution reactions. For instance, the methyl group at position 5 stabilizes the ring via steric hindrance, reducing susceptibility to ring-opening reactions. Reactivity can be assessed via Hammett substituent constants or computational modeling (e.g., DFT calculations) to predict sites for functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfonamide intermediates, while dichloromethane minimizes side reactions .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) may accelerate coupling steps, as seen in analogous heterocyclic syntheses .
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce byproduct formation, while reflux (80–100°C) promotes oxazole cyclization .
- Yield Tracking : Use HPLC with UV detection to quantify purity and optimize column chromatography gradients for isolation .
Q. How can contradictions in spectroscopic data across studies be resolved?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR chemical shifts with structurally similar compounds (e.g., N-(4-methoxyphenyl)benzenesulfonamide , δ 7.5–8.0 ppm for aromatic protons) to identify anomalies .
- X-ray Crystallography : Resolve ambiguities in conformation (e.g., sulfonamide torsion angles) by growing single crystals in ethyl acetate/hexane mixtures and analyzing diffraction data .
- Dynamic NMR : Probe rotational barriers of the sulfonamide group under variable-temperature conditions to explain peak splitting discrepancies .
Q. What strategies can elucidate the compound’s structure-activity relationship (SAR) for biological targets?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated analogs) and test activity against target enzymes (e.g., cyclooxygenase-2) via enzyme-linked immunosorbent assays (ELISA) .
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with protein targets (e.g., sulfonamide-binding enzymes), guided by crystallographic data from PubChem .
- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide moiety, oxazole ring) using 3D-QSAR models to prioritize synthetic targets .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to estimate blood-brain barrier permeability and CYP450 enzyme interactions .
- Metabolite Identification : Use in silico platforms (e.g., Meteor Nexus) to simulate Phase I/II metabolism, focusing on sulfonamide hydrolysis or oxazole ring oxidation pathways .
- Toxicity Profiling : Apply Derek Nexus to assess mutagenicity risks linked to aromatic amines or sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
